REACTION_CXSMILES
|
[NH2:1][C:2]1[NH:3][C:4](=[O:35])[C:5]2[S:10][C:9](=[O:11])[N:8]([CH2:12][O:13][CH:14]([CH2:25][O:26]C(=O)C3C=CC=CC=3)[CH2:15][O:16]C(=O)C3C=CC=CC=3)[C:6]=2[N:7]=1.C[O-].[Na+]>CO>[NH2:1][C:2]1[NH:3][C:4](=[O:35])[C:5]2[S:10][C:9](=[O:11])[N:8]([CH2:12][O:13][CH:14]([CH2:15][OH:16])[CH2:25][OH:26])[C:6]=2[N:7]=1 |f:1.2|
|
Name
|
5-Amino-3-(1,3-dibenzoyloxy-2-propoxymethyl)thiazolo[4,5-d]pyrimidine-2,7(3H, 6H)-dione
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Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
|
NC=1NC(C2=C(N1)N(C(S2)=O)COC(COC(C2=CC=CC=C2)=O)COC(C2=CC=CC=C2)=O)=O
|
Name
|
sodium methoxide
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at ambient temperature for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
Amberlite IR-120(H+) (1 g, washed with H2O
|
Type
|
ADDITION
|
Details
|
MeOH) was added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred until neutral
|
Type
|
CUSTOM
|
Details
|
The resin was removed by filtration
|
Type
|
CUSTOM
|
Details
|
the MeOH solution was evaporated
|
Type
|
EXTRACTION
|
Details
|
The residue was extracted with Et2O (2×50 mL)
|
Type
|
CUSTOM
|
Details
|
crystallized from H2O
|
Type
|
CUSTOM
|
Details
|
The crystalline product was dried in vacuum at 90° C. for 2 days
|
Duration
|
2 d
|
Reaction Time |
18 h |
Name
|
|
Type
|
|
Smiles
|
NC=1NC(C2=C(N1)N(C(S2)=O)COC(CO)CO)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |